molecular formula C7H6F6N2 B1626919 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 28598-72-3

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B1626919
CAS No.: 28598-72-3
M. Wt: 232.13 g/mol
InChI Key: OXGXJAHEBLONMD-UHFFFAOYSA-N
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Description

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a fluorinated heterocyclic compound known for its unique chemical properties. The presence of trifluoromethyl groups enhances its electron-withdrawing capabilities, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the reaction of 2-amino-4-imino-2-perfluoropentene with ethylenediamine. This reaction is accompanied by intramolecular nucleophilic substitution of the α-fluorine atom, leading to the formation of the desired diazepine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazepine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, given the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the diazepine, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with various molecular targets. The electron-withdrawing trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine stands out due to its specific diazepine ring structure combined with the electron-withdrawing trifluoromethyl groups. This combination imparts unique chemical properties, making it highly valuable in various research and industrial applications.

Properties

IUPAC Name

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6N2/c8-6(9,10)4-3-5(7(11,12)13)15-2-1-14-4/h3,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGXJAHEBLONMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565137
Record name 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28598-72-3
Record name 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 2
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 3
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 4
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 5
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 6
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

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